molecular formula C17H19N3O B589078 8-Hydroxy Mirtazapine-d3 CAS No. 1330264-96-4

8-Hydroxy Mirtazapine-d3

Cat. No.: B589078
CAS No.: 1330264-96-4
M. Wt: 284.377
InChI Key: DAWYIZBOUQIVNX-FIBGUPNXSA-N
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Description

8-Hydroxy Mirtazapine-d3 is a deuterated derivative of 8-Hydroxy Mirtazapine, a metabolite of the antidepressant drug Mirtazapine. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine due to its stable isotope labeling, which allows for precise tracking in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Mirtazapine-d3 typically involves the deuteration of 8-Hydroxy Mirtazapine. The process begins with the preparation of Mirtazapine, which is synthesized through a series of chemical reactions involving the formation of a tetracyclic ring system. The key steps include:

    Formation of the Tetracyclic Core: This involves the cyclization of a precursor compound to form the tetracyclic structure.

    Hydroxylation: Introduction of a hydroxyl group at the 8th position of the tetracyclic core.

    Deuteration: The hydroxylated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms using deuterated reagents under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the precursor compounds.

    Catalytic Reactions: Use of catalysts to facilitate the cyclization and hydroxylation steps.

    Deuteration: Employing deuterated reagents in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy Mirtazapine-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with various functional groups replacing the hydroxyl group.

Scientific Research Applications

8-Hydroxy Mirtazapine-d3 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Pharmacokinetic Studies: Tracking the metabolic pathways and distribution of Mirtazapine in biological systems.

    Metabolic Research: Studying the metabolism of Mirtazapine and its derivatives.

    Drug Development: Used in the development of new antidepressant drugs by understanding the pharmacokinetics and metabolism of existing drugs.

    Biological Research: Investigating the biological effects and interactions of Mirtazapine and its metabolites.

Mechanism of Action

8-Hydroxy Mirtazapine-d3 exerts its effects by interacting with various molecular targets and pathways. The primary mechanism involves:

    Serotonergic and Noradrenergic Pathways: It acts as an antagonist at serotonin receptors and an agonist at noradrenergic receptors, leading to increased levels of serotonin and norepinephrine in the brain.

    Histamine Receptors: It also acts as an antagonist at histamine receptors, contributing to its sedative effects.

    Metabolic Pathways: The deuterated compound allows for precise tracking of its metabolic pathways, providing insights into its pharmacokinetics and interactions.

Comparison with Similar Compounds

8-Hydroxy Mirtazapine-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    8-Hydroxy Mirtazapine: The non-deuterated form, used in similar research applications but lacks the precision of stable isotope labeling.

    Dimethylmirtazapine: Another metabolite of Mirtazapine, used in pharmacokinetic studies.

    Mirtazapine: The parent compound, widely used as an antidepressant.

The uniqueness of this compound lies in its ability to provide precise and accurate data in pharmacokinetic and metabolic studies due to its stable isotope labeling.

Properties

CAS No.

1330264-96-4

Molecular Formula

C17H19N3O

Molecular Weight

284.377

InChI

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/i1D3

InChI Key

DAWYIZBOUQIVNX-FIBGUPNXSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC(=CN=C42)O

Synonyms

1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-ol; _x000B_8-Hydroxy-6-azamianserin-d3; 

Origin of Product

United States

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